molecular formula C9H9BrN2O2S B6149338 6-bromo-1-methyl-1H-indole-3-sulfonamide CAS No. 2167585-89-7

6-bromo-1-methyl-1H-indole-3-sulfonamide

Cat. No.: B6149338
CAS No.: 2167585-89-7
M. Wt: 289.1
InChI Key:
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Description

6-Bromo-1-methyl-1H-indole-3-sulfonamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . The addition of bromine and sulfonamide groups to the indole core enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-methyl-1H-indole-3-sulfonamide typically involves the bromination of 1-methylindole followed by sulfonamide formation. A common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1H-indole-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can lead to the formation of indole-3-carboxylic acids .

Scientific Research Applications

6-Bromo-1-methyl-1H-indole-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-1H-indole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The bromine atom can enhance the compound’s binding affinity to its targets, increasing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1H-indole-3-sulfonamide: Lacks the methyl group at the 1-position.

    1-Methyl-1H-indole-3-sulfonamide: Lacks the bromine atom at the 6-position.

    6-Bromo-1H-indole: Lacks the sulfonamide group.

Uniqueness

6-Bromo-1-methyl-1H-indole-3-sulfonamide is unique due to the presence of both the bromine and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2167585-89-7

Molecular Formula

C9H9BrN2O2S

Molecular Weight

289.1

Purity

95

Origin of Product

United States

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